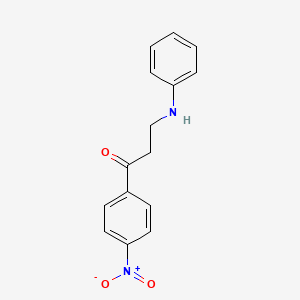
N-(2,3-dimethoxybenzyl)-2-(2-isopropyl-1H-imidazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethoxybenzyl)-2-(2-isopropyl-1H-imidazol-1-yl)propanamide, also known as DIBO, is a small molecule inhibitor that is commonly used in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and it is often used to study the mechanism of action of various cellular processes.
Mechanism of Action
The mechanism of action of N-(2,3-dimethoxybenzyl)-2-(2-isopropyl-1H-imidazol-1-yl)propanamide involves the inhibition of protein-protein interactions that are critical for the activation of various cellular signaling pathways. Specifically, N-(2,3-dimethoxybenzyl)-2-(2-isopropyl-1H-imidazol-1-yl)propanamide has been shown to inhibit the interaction between the NF-κB essential modulator (NEMO) and the inhibitor of κB kinase (IKK), which is required for the activation of the NF-κB pathway. By inhibiting this interaction, N-(2,3-dimethoxybenzyl)-2-(2-isopropyl-1H-imidazol-1-yl)propanamide prevents the activation of NF-κB and downstream signaling events.
Biochemical and Physiological Effects
N-(2,3-dimethoxybenzyl)-2-(2-isopropyl-1H-imidazol-1-yl)propanamide has a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. This compound has been shown to be particularly effective in the treatment of various types of cancer, including breast cancer, prostate cancer, and leukemia. In addition, N-(2,3-dimethoxybenzyl)-2-(2-isopropyl-1H-imidazol-1-yl)propanamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(2,3-dimethoxybenzyl)-2-(2-isopropyl-1H-imidazol-1-yl)propanamide is its specificity for the NF-κB pathway, which allows for the selective inhibition of this pathway without affecting other cellular processes. In addition, N-(2,3-dimethoxybenzyl)-2-(2-isopropyl-1H-imidazol-1-yl)propanamide is a small molecule inhibitor, which makes it easy to use in a variety of experimental settings. However, one limitation of N-(2,3-dimethoxybenzyl)-2-(2-isopropyl-1H-imidazol-1-yl)propanamide is its relatively low potency, which may require higher concentrations of the compound to achieve significant effects.
Future Directions
There are many future directions for research on N-(2,3-dimethoxybenzyl)-2-(2-isopropyl-1H-imidazol-1-yl)propanamide, including the development of more potent inhibitors of the NF-κB pathway, the investigation of the role of N-(2,3-dimethoxybenzyl)-2-(2-isopropyl-1H-imidazol-1-yl)propanamide in other cellular processes, and the exploration of the potential therapeutic applications of this compound in the treatment of various diseases. In addition, future research could focus on the development of new synthetic methods for N-(2,3-dimethoxybenzyl)-2-(2-isopropyl-1H-imidazol-1-yl)propanamide and other small molecule inhibitors.
Synthesis Methods
The synthesis of N-(2,3-dimethoxybenzyl)-2-(2-isopropyl-1H-imidazol-1-yl)propanamide involves a series of chemical reactions that are typically carried out in a laboratory setting. The first step in the synthesis process is the reaction of 2,3-dimethoxybenzaldehyde with 2-isopropyl-1H-imidazole to form the intermediate compound 2-(2-isopropyl-1H-imidazol-1-yl)-2,3-dimethoxypropanal. This intermediate is then reacted with N-bromosuccinimide to form the final product, N-(2,3-dimethoxybenzyl)-2-(2-isopropyl-1H-imidazol-1-yl)propanamide.
Scientific Research Applications
N-(2,3-dimethoxybenzyl)-2-(2-isopropyl-1H-imidazol-1-yl)propanamide has a wide range of scientific research applications, including the study of cellular signaling pathways, protein-protein interactions, and enzyme activity. This compound has been shown to be particularly useful in the study of the NF-κB pathway, which is involved in the regulation of immune responses and inflammation. N-(2,3-dimethoxybenzyl)-2-(2-isopropyl-1H-imidazol-1-yl)propanamide has also been used to study the activity of various proteases, including caspases and calpains, which are involved in programmed cell death.
properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-(2-propan-2-ylimidazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-12(2)17-19-9-10-21(17)13(3)18(22)20-11-14-7-6-8-15(23-4)16(14)24-5/h6-10,12-13H,11H2,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUDOJBYVSIVHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1C(C)C(=O)NCC2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethoxybenzyl)-2-(2-isopropyl-1H-imidazol-1-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]phenol](/img/structure/B5689194.png)

![3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one](/img/structure/B5689215.png)
![N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide](/img/structure/B5689226.png)
![2-(3-methyl-2-buten-1-yl)-N-(2-methylphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B5689230.png)
![6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone](/img/structure/B5689235.png)
![4-(4-{5-[(4-methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}butanoyl)-1,4-oxazepan-6-ol](/img/structure/B5689240.png)

![ethyl 5-methyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5689244.png)

![4,5-dimethyl-6-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}pyrimidine](/img/structure/B5689262.png)

